N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: is a complex heterocyclic compound that integrates multiple functional groups, including chromeno, thiazole, and thiadiazole moieties
Mechanism of Action
Target of action
Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Chromenes are also known to exhibit various pharmacological activities, such as anti-inflammatory, antimicrobial, antifungal, antiviral, anti-cancer, and antioxidant .
Mode of action
The mode of action of thiazoles and chromenes can vary depending on the specific compound and its targets. For example, some thiazoles inhibit bacterial and cancer cell proliferation by disrupting the DNA replication process . Some chromenes have been found to have anti-inflammatory activity via cascade reactions .
Biochemical pathways
The biochemical pathways affected by thiazoles and chromenes can be diverse, depending on the specific compound and its targets. For example, some thiazoles are known to affect the DNA replication process .
Pharmacokinetics
The ADME properties of thiazoles and chromenes can vary depending on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects of thiazoles and chromenes can be diverse, depending on the specific compound and its targets. For example, some thiazoles have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Chromeno-Thiazole Core: The initial step involves the cyclization of a suitable precursor to form the chromeno[4,3-d]thiazole core.
Introduction of the Thiadiazole Moiety: The next step involves the formation of the thiadiazole ring.
Final Coupling Reaction: The final step involves the coupling of the chromeno-thiazole-thiadiazole intermediate with a carboxamide derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiadiazole moieties.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines, making it a promising candidate for drug development .
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets, such as enzymes and receptors, makes it a potential candidate for the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties, making them suitable for advanced applications .
Comparison with Similar Compounds
Similar Compounds
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-triazole-5-carboxamide: This compound is similar in structure but contains a triazole ring instead of a thiadiazole ring.
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-oxadiazole-5-carboxamide: This compound contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
The uniqueness of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide lies in its combination of chromeno, thiazole, and thiadiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data from various studies.
Chemical Structure and Properties
The compound features a unique combination of a chromeno-thiazole framework and a thiadiazole moiety. Its molecular formula is C12H10N4O2S, with a molecular weight of approximately 286.3 g/mol. The structural characteristics contribute to its interaction with biological targets.
1. Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | MIC (µg/mL) | Activity Comparison |
---|---|---|---|
This compound | Staphylococcus aureus | 31.25 | Higher than nitrofurantoin |
This compound | Escherichia coli | 62.5 | Comparable to ampicillin |
Research indicates that the compound exhibits a lethal effect against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 62.5 µg/mL for various strains .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Thiadiazole derivatives are known for their ability to induce apoptosis in cancer cells.
A study demonstrated that compounds with similar structures exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds ranged from 10 µM to 20 µM, indicating significant potential as anticancer agents .
3. Anti-inflammatory Activity
Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. In vivo studies have shown that related compounds can reduce inflammation markers in animal models of arthritis and other inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various thiadiazole derivatives:
- The compound demonstrated superior antibacterial activity against S. aureus and E. coli, outperforming standard antibiotics like nitrofurantoin and ampicillin.
Case Study 2: Anticancer Mechanism
A detailed investigation into the mechanism of action revealed that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) in cancer cells .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S2/c1-7-12(22-18-17-7)13(19)16-14-15-11-8-4-2-3-5-9(8)20-6-10(11)21-14/h2-5H,6H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVAWXQDWMIVCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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